Astatine-211
Description
Propriétés
Numéro CAS |
15755-39-2 |
|---|---|
Formule moléculaire |
At |
Poids moléculaire |
210.9875 g/mol |
Nom IUPAC |
astatine-211 |
InChI |
InChI=1S/At/i1+1 |
Clé InChI |
RYXHOMYVWAEKHL-OUBTZVSYSA-N |
SMILES |
[At] |
SMILES isomérique |
[211At] |
SMILES canonique |
[At] |
Synonymes |
211At radioisotope Astatine-211 At-211 radioisotope |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Astatine-211 vs. Bismuth-213
Bismuth-213 (²¹³Bi), another alpha emitter, is generator-produced from actinium-225 (²²⁵Ac) and has a shorter half-life (45.6 minutes).
Key Findings :
- In preclinical studies, ²¹¹At and ²¹³Bi showed comparable survival rates in mice (65% vs. 70% at 150 days). However, ²¹³Bi caused long-term hepatic toxicity (elevated ASAT/ALAT enzymes), attributed to antibody uptake differences .
- ²¹¹At’s longer half-life allows broader therapeutic window, while ²¹³Bi’s rapid decay suits acute applications .
This compound vs. Iodine-131
Iodine-131 (¹³¹I), a beta emitter, is a cornerstone in thyroid cancer therapy but faces resistance in recurrent cases.
| Parameter | This compound | Iodine-131 |
|---|---|---|
| Decay Mode | Alpha (100%) | Beta (100%) |
| Half-Life | 7.2 hours | 8.02 days |
| Emission Range | <100 µm | 0.8–2 mm |
| Therapeutic Use | Radioiodine-resistant cancers | Differentiated thyroid cancer |
| Advantages | High LET, minimal collateral damage | Established clinical use |
| Limitations | Limited availability | Lower efficacy in resistant cases |
Key Findings :
- ²¹¹At accumulates in thyroid tissue similarly to ¹³¹I due to shared halogen properties .
- Preclinical studies of ²¹¹At-labeled meta-astatobenzylguanidine (²¹¹At-MABG) demonstrated superior cytotoxicity over ¹³¹I-MIBG, with alpha particles delivering 5× higher relative biological effectiveness (RBE) .
This compound vs. Other Alpha Emitters
Actinium-225 (²²⁵Ac) , Thorium-227 (²²⁷Th) , and Radium-223 (²²³Ra) are emerging TAT isotopes:
| Isotope | Half-Life | Production | Key Use | Challenges |
|---|---|---|---|---|
| This compound | 7.2 hours | Cyclotron | Micrometastases | Short half-life, chemistry |
| Actinium-225 | 10 days | Generator (²²⁵U/²²⁹Th) | Prostate, ovarian cancers | Daughter nuclide toxicity |
| Radium-223 | 11.4 days | Reactor | Bone metastases | Limited targeting specificity |
Key Findings :
- ²¹¹At’s 100% alpha emission and simpler production route (vs. ²²⁵Ac/²²⁷Th) make it favorable for targeted applications .
- Unlike ²²³Ra, ²¹¹At can be conjugated to antibodies for tumor-specific delivery .
Research Findings and Clinical Progress
- Ovarian Cancer : ²¹¹At-labeled antibody MOv18 achieved 65% long-term survival in mice with minimal toxicity, prompting Phase I trials .
- Thyroid Cancer : Osaka University’s ²¹¹At ionic compound showed efficacy in radioiodine-resistant cases, with Phase I trials underway .
- Prostate Cancer : Preclinical studies demonstrated tumor shrinkage using ²¹¹At-labeled antibodies .
Méthodes De Préparation
Nuclear Reaction and Beam Energy Optimization
is primarily produced via the reaction using alpha-particle beams at 28–29 MeV. Lower energies (<25 MeV) risk co-producing , which decays to the long-lived (138.4 days), a significant radiotoxic contaminant. Beam energy optimization ensures 95% radionuclidic purity for , with yields of 41 MBq/µA·h reported for internal targets.
Solid vs. Liquid Bismuth Targets
Traditional solid bismuth targets involve vapor deposition onto aluminum backings, but melting points (271°C for Bi, 302°C for At) limit heat dissipation under high beam currents. Liquid bismuth targets, circulating molten Bi through a windowless loop, enable sustained 1 mA beam currents without structural failure. Computational models predict 10–15% higher yields with liquid targets due to improved thermal management.
Dry Distillation Method
Process Parameters and Yield
Dry distillation remains the most widely used separation technique. Irradiated bismuth targets are heated to 650–900°C in a quartz column under nitrogen/oxygen gas flow, volatilizing while retaining Bi and Po. The evaporated astatine is trapped in a Teflon tube cooled to 0°C and dissolved in 100 µL of pure water. Initial separation yields vary from 35%–70%, but repeated dissolution recovers 65%–80%.
Table 1: Dry Distillation Performance Metrics
Role of Moisture in Dissolution Efficiency
Moisture in the carrier gas enhances dissolution by forming hydrophilic species (e.g., ). Experiments show a direct correlation between moisture content (0.5–2.0 mL/min) and dissolution yield, with >70% recovery achieved at higher humidity. Excessive moisture, however, risks oxidizing astatine to volatile forms, necessitating precise control.
Liquid Extraction and Chromatographic Purification
Nitric Acid Extraction
Liquid extraction involves dissolving irradiated bismuth in concentrated nitric acid, selectively partitioning into organic solvents like chloroform. However, chloroform eluates require careful evaporation to avoid astatine volatilization, particularly at high absorbed doses (>50 kGy).
Ketone-Based Chromatography
A breakthrough method developed at Texas A&M University uses porous beads functionalized with hydrophobic ketones. When a nitric acid solution of dissolved bismuth is passed through the column, binds to ketones, while Bi flows through. Purification is completed in 10–20 minutes with >95% recovery, eliminating multi-hour distillation steps.
Table 2: Comparison of Purification Methods
| Method | Time | Yield | Purity |
|---|---|---|---|
| Dry Distillation | 20–30 min | 65%–80% | 95% |
| Ketone Chromatography | 10–20 min | >95% | 99% |
| Nitric Acid Extraction | 60–90 min | 70%–85% | 90% |
Challenges in Production
Q & A
Advanced Purification Techniques
Q: What methodologies optimize the purification of astatine-211 from bismuth targets to address its short half-life (7.2 hours) in preclinical studies? A: Texas A&M researchers developed a rapid chromatography-based separation method using hydrophobic ketone-functionalized beads. Bismuth-209 targets are dissolved in nitric acid, and the solution is passed through a column where this compound selectively binds to ketones. This reduces purification time to 10–20 minutes, minimizing isotopic decay losses . Key steps include:
- Target dissolution : Use concentrated nitric acid to dissolve irradiated bismuth.
- Column setup : Employ ketone-coated beads to exploit astatine’s unique affinity for hydrophobic ketones.
- Elution : Collect purified this compound while allowing bismuth to pass through.
This method improves yield by >30% compared to traditional distillation .
Production Scalability Challenges
Q: What infrastructure limitations hinder large-scale this compound production for multi-institutional trials? A: this compound requires high-energy (>28 MeV) cyclotrons for bismuth-209(α,2n) reactions, which are scarce globally. Facilities like UC Davis’ Crocker Lab use specialized alpha-particle beams, but scalability is limited by:
- Targetry constraints : Bismuth target thickness and cooling systems to manage beam-induced heat.
- Post-production processing : Lack of automated systems for astatine recovery and chemical conversion .
Recent DOE-funded initiatives aim to standardize production protocols and expand the University Isotope Network .
Experimental Design for Targeted Alpha Therapy
Q: How can researchers design robust in vivo studies to evaluate this compound-labeled antibodies while controlling for isotopic decay? A: Key considerations include:
- Timing : Administer doses within 1–2 half-lives post-purification to ensure activity.
- Dosimetry : Calculate absorbed doses using Monte Carlo simulations, accounting for astatine’s alpha range (<100 µm) and daughter nuclide contributions (e.g., polonium-211) .
- Control groups : Compare against non-targeted astatine conjugates to isolate tumor-specific effects.
Fred Hutchinson Cancer Center’s trials for blood cancers used anti-PSCA A11 minibodies, demonstrating tumor-to-background ratios >10:1 .
Radiochemical Yield Optimization
Q: What strategies improve radiochemical yields during this compound labeling of biomolecules? A:
- Pre-activation : Use oxidizing agents (e.g., chloramine-T) to convert astatine to At(I) for electrophilic substitution.
- pH control : Maintain pH 5–6 to stabilize At(I) and minimize colloid formation.
- Purification : Remove unreacted astatine via size-exclusion chromatography or centrifugal filters .
The University of Washington reported >85% labeling efficiency for antibodies using these methods .
Addressing Data Contradictions in Biological Distribution
Q: How can conflicting data on this compound’s thyroid uptake be resolved in preclinical studies? A: Discrepancies arise from:
- Species variability : Rats show higher thyroid uptake than primates due to differences in sodium-iodide symporter expression .
- Dosing protocols : Co-administering potassium perchlorate (a thyroid blocker) reduces non-specific uptake.
- Analytical methods : Use gamma spectroscopy (via astatine’s 687 keV gamma emission) for precise quantification .
Mitigating Isotopic Impurities
Q: What analytical techniques detect and quantify astatine-210 contamination in this compound batches? A:
- Gamma spectroscopy : Identify astatine-210’s 1.2 MeV gamma peak.
- Half-life verification : Monitor decay curves over 24+ hours; astatine-210 has a 8.1-hour half-life vs. 7.2 hours for At-211.
- Mass spectrometry : Use ICP-MS to trace bismuth impurities from target dissolution .
Comparative Efficacy with Other Alpha Emitters
Q: What preclinical models validate this compound’s superiority over bismuth-213 in targeted alpha therapy? A: Studies in leukemia xenografts showed:
- Higher linear energy transfer (LET) : this compound’s 6.9 MeV alpha vs. bismuth-213’s 8.4 MeV, but At-211’s decay chain lacks toxic daughters (e.g., bismuth-213 decays to thallium-209) .
- Longer retention : At-211 conjugates exhibit 2–3x longer tumor residency due to stable chemical bonding vs. bismuth’s rapid dissociation .
Infrastructure for Multi-Center Trials
Q: What collaborative frameworks enable this compound distribution for translational research? A: The DOE’s National Isotope Development Center coordinates:
- Regional cyclotron hubs : Facilities like Texas A&M supply non-GMP this compound (0.5–2 mCi/batch) via overnight shipping .
- Standardized protocols : Shared SOPs for quality control (e.g., radionuclidic purity >99%) .
Pretargeting Strategies
Q: How do pretargeting systems (e.g., Diels-Alder click chemistry) enhance this compound’s therapeutic index? A: Pretargeting separates antibody delivery (e.g., anti-CEA) from astatine administration, reducing off-target exposure. Steps:
Inject antibody-trans-cyclooctene (TCO) conjugate.
After 24–72 hours, administer this compound-tetrazine.
Rapid in vivo click reaction localizes astatine at tumor sites.
This method improved survival in colorectal cancer models by 40% vs. direct labeling .
Handling Short Half-Life in Clinical Protocols
Q: What logistical solutions address this compound’s 7.2-hour half-life in first-in-human trials? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
